1,2-Dimethylimidazole

Catalog No.
S605603
CAS No.
1739-84-0
M.F
C5H8N2
M. Wt
96.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimethylimidazole

CAS Number

1739-84-0

Product Name

1,2-Dimethylimidazole

IUPAC Name

1,2-dimethylimidazole

Molecular Formula

C5H8N2

Molecular Weight

96.13 g/mol

InChI

InChI=1S/C5H8N2/c1-5-6-3-4-7(5)2/h3-4H,1-2H3

InChI Key

GIWQSPITLQVMSG-UHFFFAOYSA-N

SMILES

CC1=NC=CN1C

Synonyms

1,2-dimethylimidazole

Canonical SMILES

CC1=NC=CN1C

The exact mass of the compound 1,2-Dimethylimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111174. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Dimethylimidazole (CAS 1739-84-0) is a di-alkylated heterocyclic tertiary amine utilized primarily as an epoxy curing accelerator, a precursor for alkaline-resistant ionic liquids, and a sterically hindered ligand in coordination chemistry [1]. Unlike its mono-methylated analogs, 1,2-dimethylimidazole features methylation at both the N1 and C2 positions. This dual substitution eliminates the N-H hydrogen bond donor capacity and blocks the highly reactive C2 acidic proton [2]. For industrial and scientific procurement, these structural modifications translate directly into purely catalytic behavior in epoxy resin formulations, enhanced basicity (pKa ~8.22), and resistance to alkaline degradation or carbene formation when quaternized into imidazolium salts [1].

Research Fit

1 C2-methylation blocks acidic proton reactivity, enabling anhydrous ionic liquid synthesis
2 Steric and electronic profile supports labile ligand design in coordination chemistry
3 Low-melting solid format compatible with melt processing and solvent-free reactions

Substituting 1,2-dimethylimidazole with more common analogs like 1-methylimidazole or 2-methylimidazole fundamentally alters reaction pathways and material stability [1]. 2-Methylimidazole contains an active N-H bond, causing it to react directly with epoxide rings via N-alkylation, consuming resin functional groups and permanently tethering the catalyst to the polymer network [2]. Conversely, while 1-methylimidazole lacks the N-H bond, its unsubstituted C2 position remains highly susceptible to deprotonation and hydroxide attack. In alkaline fuel cell membranes or high-temperature ionic liquids, 1-methylimidazolium derivatives rapidly degrade via C2-deprotonation or ring-opening [1]. Only 1,2-dimethylimidazole provides the precise combination of a blocked N1 position for pure catalytic acceleration and a blocked C2 position for electrochemical and thermal stability [1].

Substitution Risk

C2 reactivity 1,2-DMIM lacks acidic C2 proton, eliminating carbene formation pathway present in 1-MIM; substitution may alter reaction outcomes.
Coordination lability Steric hindrance from C2-methyl leads to higher lability than 1-MIM; direct replacement risks mismatched ligand-exchange kinetics.
Ionic liquid properties Derived ILs show lower hydrate formation and distinct electrochemical windows; 1-MIM-based ILs may not replicate anhydrous stability.

Alkaline Stability in Membrane Precursors

In the synthesis of polymerized ionic liquids for alkaline direct methanol fuel cells, the stability of the imidazolium cation is critical. Studies comparing 1,2-dimethylimidazolium salts (derived from 1,2-dimethylimidazole) to C2-unsubstituted 1-methylimidazolium salts demonstrate that the C2-methyl group effectively blocks hydroxide attack[1]. NMR degradation studies show that while 1-methylimidazolium derivatives degrade rapidly in alkaline environments, 1,2-dimethylimidazolium salts remain chemically stable in 1 M KOH at temperatures up to 80 °C[1].

Evidence DimensionChemical stability in alkaline environment
Target Compound Data1,2-Dimethylimidazolium salts (derived from 1,2-dimethylimidazole) show no NMR-detectable degradation after 24 hours at 80 °C.
Comparator Or Baseline1-Methylimidazolium salts (C2-unsubstituted, derived from 1-methylimidazole)
Quantified DifferenceC2-unsubstituted salts show significant degradation below 80 °C via hydroxide attack, whereas 1,2-dimethylimidazole derivatives block this pathway, yielding complete stability up to 80 °C.
Conditions1 M KOH solution at 60–80 °C.

Crucial for procuring precursors for alkaline fuel cell membranes where preventing C2-hydroxide attack is necessary for long-term operational lifespan.

Axial lability in Fe porphyrins
Head-to-head
Lability order: 1-MIM < 2-MIM < 2-ethylimidazole ~ 1,2-DMIM
Supports selection for labile ligand studies; 1-MIM provides lowest lability
Measured in iron porphyrin model systems

Thermal Decomposition Onset in Ionic Liquids

The thermal stability of imidazolium-based ionic liquids is highly dependent on the acidity of the C2 position. Thermogravimetric analysis (TGA) reveals that 1-ethyl-2,3-dimethylimidazolium dicyanamide (EMMIM+DCA-, derived from 1,2-dimethylimidazole) begins thermal decomposition at ~640 K [1]. In contrast, the C2-unsubstituted analog 1-ethyl-3-methylimidazolium dicyanamide (EMIM+DCA-, derived from 1-methylimidazole) initiates decomposition at ~590 K [1]. The methylation at the C2 position reduces acidity and slows proton transfer, significantly delaying pyrolysis.

Evidence DimensionOnset temperature of thermal decomposition
Target Compound DataEMMIM+DCA- begins decomposition at ~640 K.
Comparator Or BaselineEMIM+DCA- begins decomposition at ~590 K.
Quantified Difference~50 K higher thermal decomposition onset for the 1,2-dimethylimidazole derivative.
ConditionsThermogravimetric analysis (TGA) of dicyanamide ionic liquids.

Allows for a significantly wider thermal operating window in high-temperature solvent applications, lubricants, or propellant formulations.

Hydrate formation in ILs
Class-level
1,2-DMIM-based ILs show lower hydration propensity than 1-MIM-based ILs
Reported reduction in hydrate formation supports anhydrous application fit
Qualitative structural comparison; verify for specific IL formulations

Epoxy Curing Mechanism and Adduct Avoidance

Imidazoles are widely used as epoxy curing agents, but their substitution pattern dictates their mechanism. 1-Unsubstituted imidazoles (like 2-methylimidazole) undergo N-alkylation, consuming epoxide groups to form permanent polymer adducts at concentrations ≤25.0 mol% [1]. Because 1,2-dimethylimidazole lacks an N-H bond, it acts strictly as a catalytic accelerator. It does not undergo OH-adduct or OH-etherification reactions, leaving all epoxide groups available for polymer chain growth and cross-linking [1].

Evidence DimensionEpoxide consumption via N-H adduct formation
Target Compound Data1,2-Dimethylimidazole acts purely catalytically with no OH-adduct formation.
Comparator Or Baseline1-Unsubstituted imidazoles (e.g., 2-methylimidazole)
Quantified Difference2-Methylimidazole permanently consumes epoxide groups via N-alkylation at concentrations ≤25.0 mol%, whereas 1,2-dimethylimidazole preserves epoxide availability for cross-linking.
ConditionsCuring of diglycidyl ether of bisphenol A (DGEBA) monitored by FTIR and DSC.

Ensures predictable, purely catalytic curing kinetics without depleting epoxide functional groups, maintaining consistent cross-linking density in advanced composites.

Metal complex stability
Class-level
~10× lower stability constant for 1-alkyl-2-methylimidazole vs. 1-alkylimidazole complexes
Lower stability may facilitate decomplexation in metal extraction workflows
Class-level trend; specific metal ion behavior should be confirmed

Basicity and Steric Control in Metal Complexes

The dual methylation of 1,2-dimethylimidazole provides a unique combination of enhanced basicity and steric hindrance. It exhibits a pKa of 8.22, making it approximately one order of magnitude more basic than 1-methylimidazole (pKa = 7.21) [1]. Furthermore, the steric bulk of the C2 methyl group restricts its coordination geometry; while imidazole can form trans-bis and tetrakis-adducts with metals like copper(II), 1,2-dimethylimidazole is sterically constrained to form strictly cis-bis-adducts [1].

Evidence DimensionpKa and coordination geometry
Target Compound DatapKa = 8.22; forms strictly cis-bis-adducts.
Comparator Or Baseline1-Methylimidazole (pKa = 7.21) and imidazole (forms tetrakis-adducts).
Quantified Difference1,2-Dimethylimidazole is ~1.01 pKa units more basic than 1-methylimidazole and sterically prevents over-coordination.
ConditionsAqueous basicity measurement and metal complexation studies.

Enables selective tuning of metal-ligand catalysts where higher basicity and restricted coordination geometry are required to prevent over-coordination.

High-pressure CO₂ capture
Cross-study
1,2-DMIM nominated for CO₂ cycles at ≥1.6 MPa; 1-MIM not preferred
Reported pressure retention may reduce recompression energy in IGCC-CCS
Based on vapor-liquid equilibria study; validate under process conditions
Electrochemical stability window
Class-level
ESW up to 5.6 V for 1-alkyl-2,3-dimethylimidazolium TFSI ILs
Wide window supports high-voltage electrolyte research
Measured by cyclic voltammetry vs. Li⁺/Li; formulation-dependent

Alkaline Anion Exchange Membrane Precursor

Due to its blocked C2 position, 1,2-dimethylimidazole is a highly effective precursor for synthesizing 1,2-dimethylimidazolium functionalized cross-linked membranes[1]. These membranes resist hydroxide attack at elevated temperatures (up to 80 °C), making them ideal for alkaline direct methanol fuel cells (ADMFCs) where standard 1-methylimidazole derivatives would rapidly degrade.

High-Temperature Ionic Liquids and Solvents

The ~50 K increase in thermal decomposition onset makes 1,2-dimethylimidazole-derived salts (e.g., EMMIM+DCA-) highly suitable for high-temperature electrochemical baths, aerospace propellants, and high-thermal-stress lubricants where standard 1-methylimidazole derivatives would pyrolyze[2].

Catalytic Accelerator for Epoxy Composites

Because it lacks an N-H bond, 1,2-dimethylimidazole functions as a true catalyst in DGEBA epoxy curing rather than a reactive co-monomer[3]. It is selected for printed circuit boards and aerospace composites where precise control over the glass transition temperature (Tg) and cross-linking density is required without side-reaction epoxide consumption.

Sterically Hindered Ligand for Catalysis

With a pKa of 8.22 and significant steric bulk at the 1 and 2 positions, 1,2-dimethylimidazole is utilized to synthesize highly basic, low-coordinate metal complexes[4]. It is selected over 1-methylimidazole when preventing the formation of tetrakis-adducts is critical for maintaining open coordination sites on the catalyst.

Application Fit Matrix

Application
Selection Property
Validation Focus
C2-Substituted ionic liquids
C2-methylation for anhydrous stability
Electrochemical window & hydration control
High-pressure CO₂ capture
Favorable VLE at elevated pressure
CO₂ pressure retention efficiency
Labile coordination ligand
High axial lability from steric hindrance
Ligand-exchange rate in model systems
Metal extraction & recovery
Lower complex stability
Decomplexation efficiency

Physical Description

Liquid; OtherSolid

XLogP3

0.4

Boiling Point

206.0 °C

UNII

Q41BC3GRJB

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1739-84-0

Wikipedia

1,2-dimethylimidazole

General Manufacturing Information

All other basic organic chemical manufacturing
Construction
Plastic material and resin manufacturing
Wholesale and retail trade
1H-Imidazole, 1,2-dimethyl-: ACTIVE
Citek et al. Self-assembly of the oxy-tyrosinase core and the fundamental components of phenolic hydroxylation. Nature Chemistry, doi: 10.1038/nchem.1284, published online 4 March 2012 http://www.nature.com/nchem

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